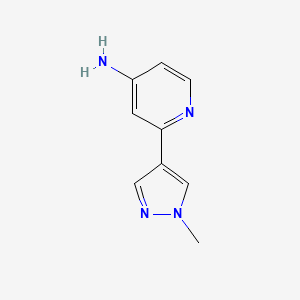

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(1-methylpyrazol-4-yl)pyridin-4-amine |

InChI |

InChI=1S/C9H10N4/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3,(H2,10,11) |

InChI Key |

LJOUPBQFDPUZJT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The Suzuki-Miyaura coupling, a cornerstone of modern C–C bond formation, enables the union of 2-chloro-4-nitropyridine and 1-methyl-1H-pyrazole-4-boronic ester. Adapted from RSC protocols, the reaction employs XPhos Pd G2 (2–5 mol%) in a dioxane/water biphasic system with potassium phosphate (K3PO4) as the base. Heating at 80°C for 12 hours achieves full conversion, yielding 2-(1-methyl-1H-pyrazol-4-yl)-4-nitropyridine (Table 1).

Table 1: Suzuki-Miyaura Coupling Optimization

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| XPhos Pd G2 | K3PO4 | Dioxane/H2O | 80 | 12 | 59 |

| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH | 100 | 24 | 42 |

Post-coupling purification via reverse-phase chromatography (MeCN/H2O with 0.1% TFA) isolates the nitro intermediate as a white solid.

Nitro Reduction to Amine

Catalytic hydrogenation of the nitro group utilizes Raney nickel or Pd/C in methanol under H2 (1–3 atm). Complete reduction occurs within 2 hours at room temperature, affording the target amine in 91% yield. The absence of byproducts, confirmed by TLC and NMR, underscores the selectivity of this step.

Nucleophilic Aromatic Substitution (SNAr) Approach

Substitution Reaction Dynamics

The patent-derived SNAr route involves reacting 2-fluoro-4-nitropyridine with 1-methyl-1H-pyrazol-4-amine under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the pyrazole, enhancing nucleophilicity for attack at the pyridine’s C2 position. Heating at 70–120°C for 6–12 hours achieves 66–71% yields (Table 2).

Table 2: SNAr Reaction Parameters

Hydrogenation and Workup

Similar to the Suzuki pathway, nitro reduction proceeds via Raney nickel in methanol, achieving 91% yield. The crude product precipitates upon solvent removal, requiring no chromatographic purification.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Parameter | Suzuki-Miyaura | SNAr |

|---|---|---|

| Starting Materials | Halopyridine, boronic ester | Halopyridine, pyrazole |

| Reaction Steps | 2 (coupling + reduction) | 2 (substitution + reduction) |

| Yield (%) | 59 (coupling) → 91 (reduction) → 54 net | 69 (substitution) → 91 (reduction) → 63 net |

| Scalability | Requires chromatography | Filterable intermediates |

| Cost | Higher (boronic esters) | Lower (commodity bases) |

The SNAr route offers operational simplicity and cost efficiency, while Suzuki coupling provides broader substrate tolerance.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Stability

HPLC analysis confirms >98% purity post-purification. The compound exhibits stability under ambient conditions for >6 months.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine has been extensively studied for its potential as a therapeutic agent:

- Cancer Treatment : The compound has shown promise as an inhibitor of mitotic kinases such as Monopolar Spindle 1 and Aurora kinases, which are critical in cancer cell division. Its ability to form multiple hydrogen bonds enhances its binding affinity to these targets, making it a candidate for developing anticancer drugs.

- Cyclin-dependent Kinase Inhibition : A related compound, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines derived from this structure exhibited potent CDK2 inhibitory activity. This indicates the scaffold's potential in targeting CDK2 for cancer therapies .

Chemical Synthesis

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It is utilized in various reactions to produce derivatives that may possess enhanced biological activities or novel properties.

Biochemical Assays

In biological research, this compound is investigated for its role as a ligand in biochemical assays. Its interaction with specific molecular targets allows researchers to study various biochemical pathways and enzyme activities .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited sub-micromolar antiproliferative activity against various cancer cell lines. The most potent derivative showed an IC50 value of approximately 0.127 µM against CDK2, highlighting the scaffold's potential for developing selective inhibitors .

Case Study 2: Synthesis of AMPK Inhibitors

Research has shown that this compound can be transformed into novel AMPK inhibitors through specific synthetic routes. These inhibitors are crucial in cancer treatment due to their role in regulating cellular energy homeostasis and metabolic pathways .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS: 1462286-01-6)

- Structure : Pyrimidine ring with chlorine at C4 and a 1-methylpyrazole substituent at N2.

- Molecular Weight : 212.63 g/mol.

- Applications : A key intermediate in synthesizing kinase inhibitors and other bioactive molecules. Its chlorine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions .

- Synthesis : Prepared via substitution reactions between chloropyrimidines and 1-methylpyrazole-4-amine .

5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 17 in )

- Structure : Pyrimidine with chlorine at C5 and dual 1-methylpyrazole groups at N2 and C4.

- Molecular Weight : 277.71 g/mol.

- Physical Properties : Melting point 201.2–202.3°C, indicative of high crystallinity.

- Synthesis : Achieved via Suzuki coupling between 2,5-dichloropyrimidine and 1-methylpyrazole-4-amine .

Pyridine-Based Analogues

2-Bromo-5-((1-methyl-1H-pyrazol-4-yl)ethynyl)pyridin-4-amine (Compound 46 in )

- Structure : Pyridine with an ethynyl-linked pyrazole at C5 and bromine at C2.

- Key Differences : The ethynyl spacer increases conformational rigidity compared to the direct pyridine-pyrazole linkage in the target compound.

- Synthesis: Involves Sonogashira coupling between 4-amino-2-bromo-5-iodopyridine and 1-methylpyrazole-4-ethynyl .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

Complex Hybrid Structures

PDE10A Inhibitors (–8)

- Examples : Compounds 4, 5, 6, and 11 in –8 feature pyridine or naphthyridine cores linked to 1-methylpyrazole via methylene or cyclopropylmethoxy groups.

- Biological Activity : These compounds exhibit potent inhibition of phosphodiesterase 10A (PDE10A), a target for schizophrenia treatment. The pyrazole moiety contributes to binding affinity, while the cyclopropylmethoxy group enhances metabolic stability .

Avapritinib Derivatives ()

Comparative Analysis Table

Key Findings and Insights

Structural Impact on Activity :

- Pyrimidine-based analogues (e.g., compound 17) exhibit higher molecular weights and melting points than pyridine derivatives, likely due to increased hydrogen bonding and rigidity.

- Chlorine substituents (e.g., in CAS 1462286-01-6) enhance electrophilicity, making these compounds reactive intermediates for further functionalization .

Synthetic Flexibility: Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) are common for introducing pyrazole groups .

Biological Relevance :

- While the target compound is primarily a building block, structural analogues with additional substituents (e.g., chlorine, ethynyl) show specific kinase inhibition (CDK2, PDE10A) .

Commercial and Research Utility :

- The availability of this compound (98% purity) underscores its role in high-throughput synthesis, whereas more complex derivatives are tailored for target-specific drug discovery .

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a pyridine moiety. This unique structure contributes to its biological properties and interactions with various molecular targets.

Biological Activities

1. Anticancer Activity

Recent studies indicate that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance, related compounds have shown potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. In one study, a derivative exhibited a Ki value of 0.005 µM against CDK2, demonstrating high selectivity and potency against various cancer cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | CDK2 | 0.005 | Inhibition of cell cycle progression |

| Other derivatives | Various | 0.127 - 0.560 | Induction of apoptosis |

2. Neuropharmacological Effects

The compound has also been studied for its effects on muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease. The activation of M4 receptors by pyrazole derivatives can enhance acetylcholine signaling, potentially offering therapeutic avenues for cognitive enhancement .

3. Antimicrobial Activity

Emerging research highlights the antimicrobial potential of pyrazole derivatives, including activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives have shown minimal inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

Anticancer Mechanisms:

- CDK Inhibition: Disruption of cell cycle progression through CDK inhibition leads to cell cycle arrest and apoptosis.

- Apoptosis Induction: Compounds induce apoptosis in cancer cells via mitochondrial pathways, characterized by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Neuropharmacological Mechanisms:

- Allosteric Modulation: The compound acts as a positive allosteric modulator at M4 muscarinic receptors, enhancing the binding affinity of acetylcholine and improving synaptic transmission in neural pathways .

Case Studies

One notable case study involved the evaluation of a related pyrazole derivative in a preclinical model for cancer therapy. The compound was found to significantly reduce tumor growth in xenograft models while exhibiting minimal toxicity to normal tissues. Histological analyses revealed that treated tumors displayed increased apoptosis rates compared to controls .

Q & A

Q. What are the common synthetic routes for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine?

The synthesis typically involves coupling pyrazole and pyridine derivatives via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, in analogous systems, 4-chloropyrimidine intermediates react with 1-methylpyrazole derivatives under reflux with ethanol or DMF as solvents, followed by purification via chromatography or crystallization . Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using bases like cesium carbonate to facilitate deprotonation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Post-synthesis characterization relies on -NMR and -NMR to confirm regiochemistry and substitution patterns. For instance, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while pyridinamine protons appear downfield (δ 8.0–8.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in studies reporting [M+H] peaks . Purity is assessed via HPLC (≥95% purity threshold) .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a scaffold for designing kinase inhibitors or antimicrobial agents. Structural analogs, such as pyrimidine-4-carboxamides, have shown fungicidal activity through molecular docking studies targeting cytochrome bc1 complexes . Modifications at the pyridine or pyrazole rings are common to optimize binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves screening catalysts (e.g., Pd(PPh)), solvents (DME:HO mixtures), and temperatures (e.g., 150°C for 1 hour in microwave-assisted reactions). A study reported a 17.9% yield increase using copper(I) bromide as a co-catalyst in Ullmann-type couplings . Kinetic monitoring via TLC or in situ IR helps identify side reactions early .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected -NMR splitting patterns) require orthogonal validation. X-ray crystallography via SHELXL refinement resolves ambiguities by providing absolute configuration data . For example, SHELX software has been widely used to refine twinned or high-resolution crystal structures of heterocyclic amines .

Q. What computational methods predict the biological activity of derivatives?

Molecular docking (AutoDock Vina) and MD simulations assess binding modes to targets like BRD4 or fungal enzymes. Studies on pyrimidine-4-carboxamides used Glide SP scoring to correlate substituent effects (e.g., electron-withdrawing groups) with fungicidal IC values . QSAR models incorporating Hammett constants further guide analog design .

Q. What challenges arise in crystallographic analysis of this compound?

Crystallization difficulties stem from conformational flexibility or solvent inclusion. SHELXD and SHELXE are recommended for phase determination in low-symmetry space groups. A case study achieved a 1.2 Å resolution structure by using high-intensity synchrotron radiation and cryocooling .

Q. How are structure-activity relationship (SAR) studies designed for analogs?

Systematic substitutions (e.g., halogenation at pyridine or alkylation at pyrazole) are tested against biological targets. For instance, replacing morpholine with piperidine in analogs altered antimicrobial potency by 10-fold, highlighting the role of hydrogen-bond acceptors . Dose-response assays (IC/MIC) and toxicity profiling (e.g., HepG2 cell viability) validate selectivity .

Q. How can regioselectivity issues in pyrazole-pyridine coupling be resolved?

Regioselectivity is controlled using directing groups (e.g., bromine at C4 of pyridine) or steric hindrance. In one protocol, cesium carbonate promoted selective N-alkylation over O-alkylation in ethanol reflux, achieving >90% regiopurity . DFT calculations (B3LYP/6-31G*) further predict favorable transition states for specific pathways .

Q. What stability considerations apply to this compound under varying storage conditions?

Stability studies recommend storage at –20°C under nitrogen to prevent oxidation. Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via HPLC showed <5% decomposition, confirming robustness in anhydrous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.